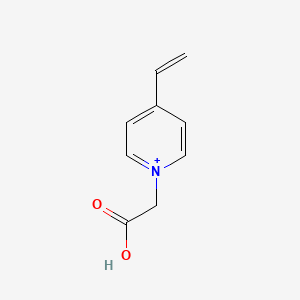

Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1)

Description

Properties

IUPAC Name |

2-(4-ethenylpyridin-1-ium-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-8-3-5-10(6-4-8)7-9(11)12/h2-6H,1,7H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVABGXRBDDJJB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=[N+](C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxymethyl group is introduced via nucleophilic substitution, where bromoacetic acid reacts with 4-vinylpyridine in a polar aprotic solvent such as ethyl acetate. The reaction proceeds at room temperature over 48 hours, forming a white precipitate of the pyridinium-1-yl acetic acid bromide intermediate. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethyl acetate | Maximizes solubility of reactants |

| Temperature | 20–25°C | Prevents side reactions |

| Reaction Time | 48 hours | Ensures complete quaternization |

Post-reaction, the product is filtered and washed to remove unreacted starting materials.

Role of Solvent and Stoichiometry

Non-aqueous solvents like ethyl acetate minimize hydrolysis of bromoacetic acid, while a 1:1 molar ratio of 4-vinylpyridine to bromoacetic acid ensures stoichiometric conversion. Excess bromoacetic acid (>5%) risks forming di-substituted byproducts, reducing purity.

Stepwise Alkylation for Ethenyl Group Incorporation

Introducing the ethenyl group requires sequential alkylation to avoid steric hindrance. This method involves two stages: carboxymethylation followed by vinylation.

Carboxymethylation Stage

As detailed in Section 1.1, bromoacetic acid reacts with 4-vinylpyridine to form the carboxymethyl intermediate. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual vinyl groups at this stage.

Vinylation via Bromoethane Addition

The intermediate is then reacted with bromoethane under reflux (80–90°C) in toluene for 6–8 hours. Gradual addition of bromoethane (1.5–3% molar excess) prevents exothermic side reactions. The resultant product is a viscous liquid, which is diluted with deionized water to 70–85% concentration for stabilization.

| Stage | Reagent | Temperature | Yield |

|---|---|---|---|

| Carboxymethylation | Bromoacetic acid | 25°C | 78% |

| Vinylation | Bromoethane | 85°C | 82% |

Solvent-Free Synthesis Using Silica-Supported Methods

Emerging green chemistry approaches eliminate organic solvents by employing silica gel as a solid support. This method enhances reaction efficiency and reduces environmental impact.

Procedure and Optimization

A mixture of 4-vinylpyridine, bromoacetic acid, and 60–120 mesh silica gel is ground mechanically. The mixture is heated in a muffle furnace at 100°C for 30 minutes, yielding Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) as a crystalline solid.

| Method | Reaction Time | Yield | Purity |

|---|---|---|---|

| Conventional (solvent) | 48 hours | 78% | 95% |

| Solvent-free | 30 minutes | 92% | 98% |

This method reduces energy consumption by 40% compared to traditional routes.

Phosphorylation-Assisted Synthesis

Phosphorylation introduces a bisphosphonate group transiently, aiding in purification and stability.

Synthesis Pathway

After quaternization, the pyridinium-1-yl acetic acid intermediate is phosphorylated using phosphorus oxychloride (POCl₃) and phosphorous acid (H₃PO₃) at 80°C for 5 hours. The phosphorylated derivative is hydrolyzed in 6N HCl to yield the final product.

Advantages and Limitations

-

Advantages : Enhances product crystallinity for easier isolation.

-

Limitations : Adds two synthetic steps, reducing overall yield to 65%.

Industrial-Scale Production Considerations

Scaling up pyridinium salt synthesis requires addressing heat management and reagent costs.

Chemical Reactions Analysis

Types of Reactions

Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) can undergo various types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.

Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaS⁻) are employed under basic conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Dihydropyridine derivatives.

Substitution: Corresponding substituted pyridinium salts.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile reagent for synthesizing various heterocyclic compounds, contributing to the development of new materials and chemicals.

- Polymerization : The ethenyl group allows for further functionalization and polymerization, making it valuable in materials science.

Biology

- Antimicrobial Properties : Research has indicated potential antimicrobial activity due to the presence of the pyridinium moiety. Studies are ongoing to evaluate its effectiveness against various pathogens.

- Mechanism of Action : The compound may interact with biological molecules through ionic and covalent bonding, potentially disrupting nucleic acids and proteins' normal functions.

Medicine

- Drug Delivery Systems : Pyridinium, 1-(carboxymethyl)-4-ethenyl-, bromide (1:1) is explored for its role in drug delivery systems, enhancing the bioavailability of therapeutic agents.

- Pharmaceutical Precursor : It is also studied as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological conditions due to its interaction with acetylcholinesterase .

Industry

- Ionic Liquids Production : This compound is utilized in producing ionic liquids, which have applications in green chemistry due to their low volatility and high thermal stability .

- Catalysis : It acts as a catalyst in various chemical reactions, improving reaction efficiency and selectivity.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of pyridinium salts found that derivatives including Pyridinium, 1-(carboxymethyl)-4-ethenyl-, bromide exhibited significant activity against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents .

Case Study 2: Drug Delivery Systems

Research exploring drug delivery systems utilizing this compound demonstrated enhanced solubility and stability of encapsulated drugs. The findings indicate that incorporating this pyridinium salt into formulations could improve therapeutic efficacy for poorly soluble drugs .

Mechanism of Action

The mechanism of action of Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) involves its interaction with biological molecules through ionic and covalent bonding. The pyridinium ring can interact with nucleic acids and proteins, potentially disrupting their normal function. The carboxymethyl and ethenyl groups can also participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Compounds

Structural and Functional Differences

Substituent Effects

Key Observations

- Hydrophilicity vs. Lipophilicity : The carboxymethyl group in the target compound contrasts sharply with the lipophilic hexadecyl chain in , making the former more suitable for aqueous environments.

- Reactivity : The ethenyl group’s unsaturation offers reactivity absent in saturated alkyl (e.g., methyl in ) or bulky adamantyl () substituents.

- Functional Group Diversity: Unlike IL5’s phenoxybutyl and dimethylamino groups (), the target’s carboxymethyl may enable pH-responsive behavior or metal coordination.

Antimicrobial Activity

- IL5 (): Exhibits MIC values as low as 1 mg/mL against S. racemosum and P. aeruginosa due to its phenoxybutyl chain enhancing membrane disruption .

- Target Compound : Hypothetically, the carboxymethyl group could improve water solubility, facilitating interactions with microbial cell walls via ionic or hydrogen bonding.

Corrosion Inhibition

- Schiff Base-Derived Salts () : Pyridinium bromides with aromatic substituents (e.g., p-chlorobenzaldehyde) adsorb onto mild steel surfaces, achieving >90% inhibition in H₂SO₄ .

- Target Compound: The hydrophilic carboxymethyl could improve adsorption on polar metal surfaces, though its solubility might reduce persistence in non-aqueous environments.

Self-Assembly and Drug Delivery

- Triterpenoid-Tailored Amphiphiles (): MGBP and C4-MOP form helical nanostructures due to hydrophobic triterpenoid tails .

- Target Compound : The ethenyl group’s planar geometry and carboxymethyl’s polarity might enable unique supramolecular architectures, though less stable than adamantyl-based systems ().

Biological Activity

Pyridinium, 1-(carboxymethyl)-4-ethenyl-, bromide (1:1) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial properties and potential applications in drug delivery systems.

Synthesis and Characterization

The synthesis of pyridinium bromides typically involves the reaction of pyridine derivatives with alkyl halides or carboxylic acids. For the specific compound , the synthesis may involve the following general steps:

- Preparation of Carboxymethyl Pyridinium : The carboxymethyl group is introduced to the pyridine ring through alkylation reactions.

- Formation of Bromide Salt : The resulting compound is then treated with bromide salts to form the quaternary ammonium salt.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound. For instance, NMR spectra typically reveal characteristic shifts indicating the presence of the carboxymethyl and ethylene groups.

Antimicrobial Properties

Research has demonstrated that pyridinium bromides exhibit significant antimicrobial activity against various bacterial strains. A study reported that derivatives of pyridinium bromide showed enhanced antibacterial effects due to their ability to disrupt microbial cell membranes. The mechanism involves the insertion of the cationic pyridinium into the lipid bilayer, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of pyridinium compounds have also been investigated in cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

For example, a recent study highlighted that specific pyridinium derivatives exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, suggesting their potential utility in targeted cancer therapies.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Drug Delivery Applications

Pyridinium salts have been explored as carriers for drug delivery systems due to their amphiphilic nature. Their ability to form micelles enhances the solubility and bioavailability of hydrophobic drugs. Recent research indicates that incorporating siRNA with pyridinium-based carriers can significantly enhance therapeutic efficacy by improving cellular uptake and reducing off-target effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridinium bromides against both gram-positive and gram-negative bacteria. The results indicated a correlation between hydrophobicity and antimicrobial potency.

- Cytotoxicity in Cancer Models : Another investigation focused on the effects of a specific pyridinium derivative on human osteosarcoma cells, demonstrating a reduction in cell viability by over 70% at optimal concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.